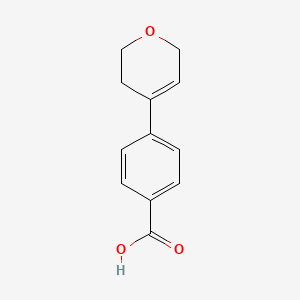

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . This compound is related to benzoic acid, which is a simple aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” consists of a benzoic acid moiety attached to a 3,6-dihydro-2H-pyran ring . The InChI code for this compound is 1S/C12H12O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-4,8H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” include a predicted boiling point of 337.5±42.0 °C and a predicted density of 1.143±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of 3,4-Dihydropyran-2-Ones

The compound can be used in the synthesis of 3,4-Dihydropyran-2-Ones . This process involves the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . The resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .

Hydroxyl-Protecting Reagent

“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .

Intermediate for Organic Synthesis

This compound plays an important role as an intermediate for organic synthesis . It is used in the agrochemical, pharmaceutical, and dyestuff fields .

Production of Functionalized Enones

3,4-Dihydropyran-2-Ones, which can be synthesized using this compound, provide a versatile platform for accessing functionalized enones . This makes them a subject of significant interest in natural product extraction and novel synthesis .

Production of γ-Lactones

The compound can also be used in the production of γ-lactones . These compounds have various applications in the pharmaceutical industry .

Production of Cyclic Enamines

Another application of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is in the production of cyclic enamines . These compounds are useful in organic synthesis due to their reactivity .

Production of 2-Pyrones

The compound can also be used in the production of 2-pyrones . These compounds have various applications in the pharmaceutical industry .

Organocatalysis with N-Heterocyclic Carbenes (NHCs)

One of the most commonly used methods for producing 3,4-dihydropyran-2-ones is through organocatalysis with N-heterocyclic carbenes (NHCs) . This method has been gaining popularity in research since the publication of the annulation of tropones and enals via homoenolate in 2006 .

Safety and Hazards

Mecanismo De Acción

Target of Action

“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects . .

Mode of Action

Many benzoic acid derivatives exert their effects by interacting with enzymes or receptors in the cell, altering their function .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .

Pharmacokinetics

Benzoic acid and its derivatives are generally well absorbed and are known to undergo extensive metabolism in the body .

Result of Action

Benzoic acid derivatives can have a variety of effects at the cellular level, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of benzoic acid derivatives .

Propiedades

IUPAC Name |

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-5H,6-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWBASXVJVQCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione](/img/structure/B2690062.png)

![N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2690063.png)

![2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2690067.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)

![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)

![8-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)

![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)